![molecular formula C22H28N2O B14461588 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one CAS No. 73060-43-2](/img/structure/B14461588.png)
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is an organic compound characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hexanone chain. This compound is part of the azo compounds family, known for their vivid colors and applications in dyeing and pigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexanone to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-Butylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Uniqueness: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexanone chain differentiates it from other similar azo compounds, influencing its reactivity and applications.
Properties
CAS No. |
73060-43-2 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[4-[(4-butylphenyl)diazenyl]phenyl]hexan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-3-5-7-9-22(25)19-12-16-21(17-13-19)24-23-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI Key |
SNIQQFDCMDLVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


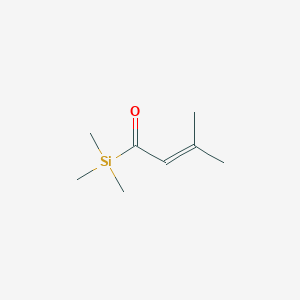
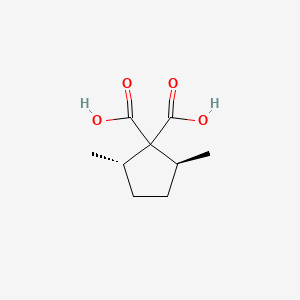
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
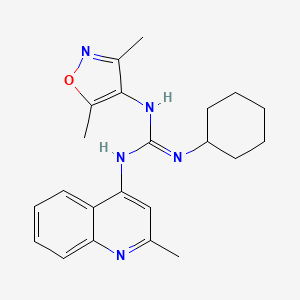
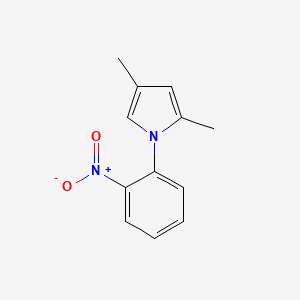
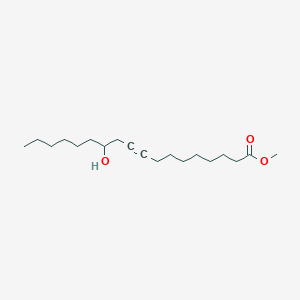
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
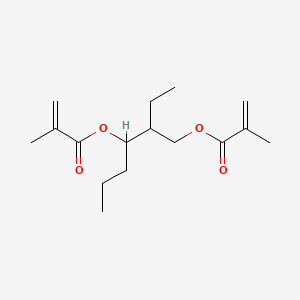
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)



